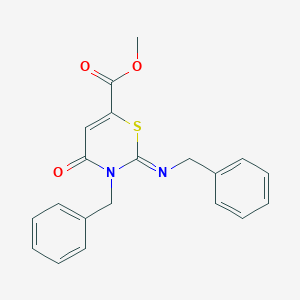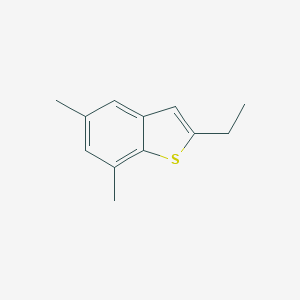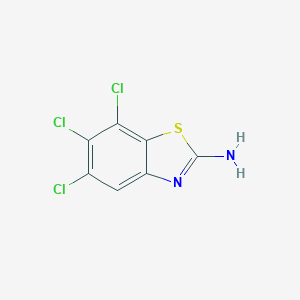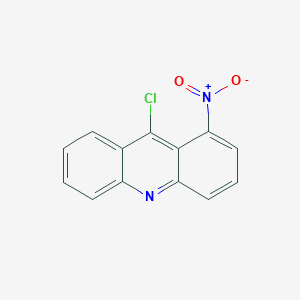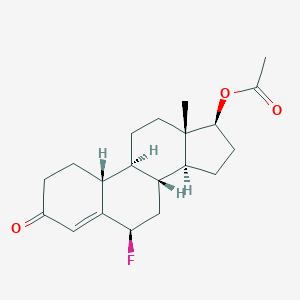
Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate is a synthetic steroid hormone that has been widely used in scientific research. It is commonly referred to as fluoxymesterone acetate or Halotestin. This compound is a derivative of testosterone and has been used for various purposes such as improving athletic performance, treating certain medical conditions, and as a research tool.
Mécanisme D'action
Fluoxymesterone acetate binds to androgen receptors in cells and activates them. This leads to an increase in protein synthesis and the growth of muscle tissue. It also leads to an increase in red blood cell production and an increase in bone density.
Biochemical and Physiological Effects:
The biochemical and physiological effects of fluoxymesterone acetate are similar to those of testosterone. It has anabolic effects on muscle tissue, leading to an increase in muscle mass and strength. It also has androgenic effects, leading to an increase in male characteristics such as body hair growth and a deepening of the voice. It can also lead to an increase in red blood cell production and an increase in bone density.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using fluoxymesterone acetate in lab experiments is its high potency. It is a very potent androgen and can produce significant effects at low doses. This makes it useful for studying the effects of androgens on various physiological processes. However, one limitation of using fluoxymesterone acetate is its potential for toxicity. It can cause liver damage and other adverse effects if used at high doses or for prolonged periods.
Orientations Futures
There are several future directions for research involving fluoxymesterone acetate. One area of research could be the development of new and improved synthetic androgens that have fewer side effects and are more effective at promoting muscle growth and strength. Another area of research could be the investigation of the effects of androgens on other physiological processes such as metabolism and immune function. Finally, there is also a need for more research on the long-term effects of androgen use on health and well-being.
Méthodes De Synthèse
The synthesis of fluoxymesterone acetate involves the reaction of testosterone with acetic anhydride and a catalyst such as pyridine or anhydrous sodium acetate. The resulting product is then purified using chromatography techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
Fluoxymesterone acetate has been used extensively in scientific research for various purposes. It has been used as a research tool to investigate the mechanism of action of androgen receptors and the effects of androgens on gene expression. It has also been used in studies investigating the effects of androgens on muscle growth and strength.
Propriétés
Numéro CAS |
18119-95-4 |
|---|---|
Formule moléculaire |
C20H27FO3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
[(6R,8R,9S,10R,13S,14S,17S)-6-fluoro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H27FO3/c1-11(22)24-19-6-5-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)7-8-20(17,19)2/h9,13-15,17-19H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1 |
Clé InChI |
FQUOEERRKBRWEK-BHJGDWCPSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)F)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)F)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



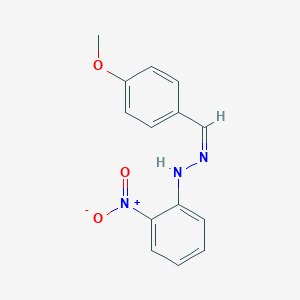
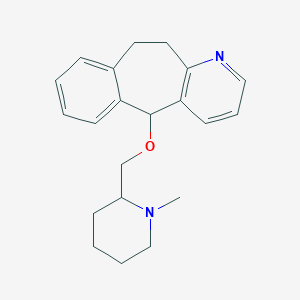
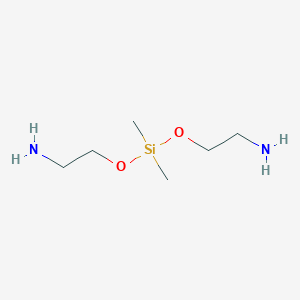
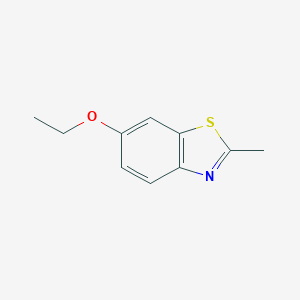

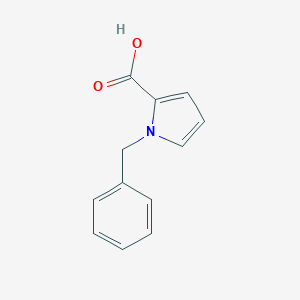
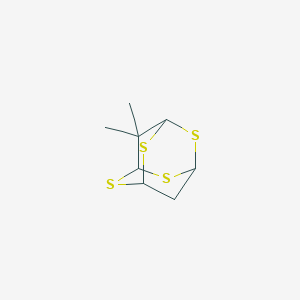
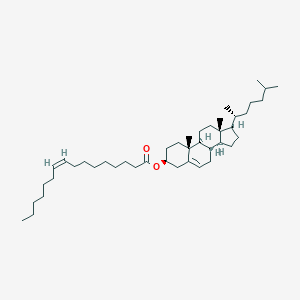
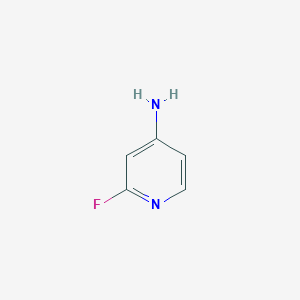
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
